1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
1-(Azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a structurally complex molecule featuring a benzoimidazole core substituted with a methylsulfonyl group at the 2-position. The benzoimidazole moiety is linked via an ethanone bridge to an azepane ring, a seven-membered cyclic amine. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence electronic interactions with biological targets . The azepane ring contributes to improved solubility and pharmacokinetic properties, as cyclic amines are known to enhance bioavailability and blood-brain barrier penetration in medicinal chemistry .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLDAJCERLHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring and a benzo[d]imidazole moiety, which are known for their diverse biological activities. The methylsulfonyl group enhances the compound's solubility and bioavailability.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : The benzo[d]imidazole scaffold is often associated with antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly through pathways involving caspases and mitochondrial dysfunction.
- Neuroprotective Effects : Some derivatives of benzo[d]imidazole have shown promise in protecting neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzo[d]imidazole derivatives, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
- Cancer Cell Apoptosis : In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis via mitochondrial pathways. The study highlighted its potential as a lead compound for anticancer drug development.
- Neuroprotective Mechanisms : Research focusing on neurodegenerative disease models showed that the compound could mitigate neuronal cell death caused by oxidative stress, indicating its potential application in treating conditions like Alzheimer's disease.
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
- Case Study : In vitro studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers. The IC50 values reported for related compounds suggest that modifications to the benzo[d]imidazole structure can enhance anticancer potency .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone | MDA-MB-231 | TBD |
| 8l (related compound) | MDA-MB-231 | 3.26 ± 0.24 |
| 8l (related compound) | 4T1 | 5.96 ± 0.67 |
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]imidazole scaffold have exhibited antimicrobial activity against various bacterial strains. The presence of the methylsulfonyl group may enhance this activity by improving the compound's interaction with microbial targets.
- Case Study : Studies have shown that similar compounds have effective antimicrobial properties, suggesting that modifications to the benzo[d]imidazole core can lead to new antimicrobial agents .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Related benzimidazole derivatives | E. coli, S. aureus | Effective |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly against targets involved in cancer progression and inflammation.
- Mechanism : The azepane ring may facilitate binding to active sites of enzymes, while the sulfonamide group can mimic substrates or inhibitors of target enzymes .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azepane ring, methylsulfonyl group, benzo[d]imidazole moiety | Anticancer, antimicrobial |
| Benzimidazole derivatives | Varies; often lacks azepane ring | Anticancer, enzyme inhibition |
| Sulfonamide derivatives | Contains sulfonamide group | Antimicrobial, anti-inflammatory |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features of Analogs :
- 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives (e.g., compounds from Patel et al. ): These analogs replace the azepane and methylsulfonyl groups with aryl substituents.
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones (e.g., compounds 4a–h ): These derivatives feature triazole-methoxy substituents instead of azepane and methylsulfonyl groups. The triazole ring introduces hydrogen-bonding capabilities, which may improve antimicrobial activity but lack the electron-withdrawing stabilization of methylsulfonyl.
- AJ2-26 (N-((1H-indol-5-yl)methyl)-N-(2-(azepan-1-yl)-2-phenylethyl)butyramide ): Shares the azepane moiety but incorporates a butyramide linker and indole group, suggesting divergent biological targets (e.g., SLC15A4 inhibition).
Pharmacological Activity Comparisons
Antimicrobial vs. Cytotoxic Profiles: While triazole-containing analogs (e.g., 4d, 4f ) show antimicrobial activity, aryl-substituted ethanones (e.g., Patel et al. ) exhibit cytotoxicity. The target compound’s methylsulfonyl group may redirect activity toward anti-inflammatory or neurological targets, as seen in azepane-containing molecules like AJ2-26 .
Q & A
Basic: What are the foundational synthetic routes for synthesizing 1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of a benzoimidazole precursor (e.g., 1H-benzo[d]imidazole) with a ketone-bearing azepane derivative. Key steps include:
- Nucleophilic substitution : Reacting 2-chloroethanone intermediates with azepane under reflux in dioxane or ethanol, catalyzed by anhydrous potassium carbonate .
- Sulfonylation : Introducing the methylsulfonyl group via sulfonic acid derivatives, requiring controlled pH and temperature to avoid side reactions .
- Purification : Recrystallization from ethanol or ethyl acetate to enhance purity, followed by characterization via NMR (1H/13C) and mass spectrometry .
Basic: How is the structural confirmation of this compound achieved experimentally?
Answer:
Structural validation relies on:
- 1D/2D NMR : Assigning peaks for the azepane ring (δ 1.4–2.1 ppm, multiplet), methylsulfonyl group (δ 3.1 ppm, singlet), and benzoimidazole protons (δ 7.2–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirming the molecular ion ([M+H]+) and fragmentation patterns .
- Elemental Analysis : Matching calculated vs. observed C, H, N, and S percentages to verify purity .
Advanced: How can researchers resolve discrepancies in synthetic protocols across studies?
Answer:
Contradictions in reaction conditions (e.g., solvent choice, temperature) are addressed by:
- Design of Experiments (DOE) : Systematically varying parameters (e.g., solvent polarity, catalyst loading) to identify optimal yields .
- Mechanistic Studies : Using computational tools (DFT calculations) to model reaction pathways and identify rate-limiting steps .
- Cross-Validation : Reproducing results with alternative reagents (e.g., substituting LiAlH4 for NaBH4 in reductions) .
Advanced: What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
SAR analysis involves:
- Molecular Docking : Simulating interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite to identify binding motifs .
- Pharmacophore Modeling : Mapping electrostatic and steric features critical for activity (e.g., sulfonyl group’s role in hydrogen bonding) .
- In Vitro Assays : Testing derivatives with modified azepane or benzoimidazole moieties to correlate structural changes with biological activity (e.g., IC50 values) .
Basic: What physicochemical properties are critical for stability assessment?
Answer:
Key properties include:
- Solubility : Measured in PBS (pH 7.4) and DMSO; poor aqueous solubility may necessitate prodrug strategies .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures and storage conditions .
- pH Sensitivity : Stability studies across pH 1–10 to assess degradation in biological environments .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Answer:
Computational strategies include:
- ADMET Prediction : Tools like SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Metabolite Simulation : Identifying potential metabolic hotspots (e.g., sulfonyl group oxidation) using Schrödinger’s Metabolism Module .
- Co-crystallization Studies : Resolving X-ray structures with target proteins to refine docking models and improve binding affinity .
Basic: What spectroscopic techniques are employed to detect impurities during synthesis?
Answer:
- HPLC-MS : Quantifying byproducts (e.g., unreacted azepane) with reverse-phase C18 columns and UV detection .
- FT-IR : Identifying residual solvents (e.g., dioxane) via characteristic C-O-C stretching (~1115 cm⁻¹) .
- TLC Monitoring : Using silica plates with iodine visualization to track reaction progress .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
Scale-up challenges are addressed by:
- Flow Chemistry : Continuous reactors to improve heat/mass transfer and reduce side reactions .
- Green Chemistry : Substituting hazardous solvents (e.g., dioxane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy for real-time monitoring .
Advanced: How do researchers validate conflicting biological activity data across studies?
Answer:
Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) are resolved by:
- Standardized Assays : Repeating experiments under uniform conditions (e.g., ATCC microbial strains, cell lines) .
- Dose-Response Analysis : Comparing EC50/IC50 values to account for potency variations .
- Off-Target Screening : Using proteome-wide assays to identify unintended interactions .
Basic: What are the safety considerations for handling this compound in lab settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
